molecular formula C6H3NO2 B150028 Furan-2-carbonyl cyanide CAS No. 6047-91-2

Furan-2-carbonyl cyanide

Cat. No. B150028
CAS RN: 6047-91-2
M. Wt: 121.09 g/mol
InChI Key: BITJKGFKDMCINV-UHFFFAOYSA-N
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Description

Furan-2-carbonyl cyanide, also referred to as FCC or 2-FCC, is an organic compound with the chemical formula C6H3F2CN. It is a colorless, water-soluble liquid that is used in a variety of scientific research applications. FCC is a versatile reagent and is used in a wide variety of synthetic reactions, including the synthesis of a variety of organic compounds. It is also used in the production of polymers, in the synthesis of pharmaceuticals, and in the manufacture of dyes and pigments.

Scientific Research Applications

Charge-Transfer Complexation in Gas Phase

Fueno and Yonezawa (1972) investigated the gas-phase charge-transfer complexation of carbonyl cyanide with furan. They found that these complexations are controlled by enthalpy and form strong bonds, indicating significant applications in understanding molecular interactions and chemical bonding in gaseous systems (Fueno & Yonezawa, 1972).

Synthesis and Characterization for High-Performance Polymers

Cureton and Scala (2013) focused on synthesizing and characterizing furanic compounds, including furan-2-carbonyl cyanide, for the development of high-performance polymers. This research highlights the potential of furan derivatives in creating materials with desirable thermal and mechanical properties, analogous to Kevlar and nylon (Cureton & Scala, 2013).

Photophysical Properties for Metal Ion Sensors

Kumar et al. (2015) explored the photophysical properties of furan derivatives, including applications in metal ion sensing. Their findings demonstrate the potential of these compounds as sensors for detecting metal ions like aluminum, with observable color changes aiding in "naked-eye" detection (Kumar et al., 2015).

Nitrile Synthesis from Furan

Novitskii, Gresl, and Yur'ev (1968) researched the reaction of 2-(α-chloropropyl)furan with sodium cyanide, leading to isomeric nitriles. This study contributes to the understanding of nitrile synthesis from furan derivatives, crucial for various chemical synthesis processes (Novitskii et al., 1968).

Furanic Compounds in Combustion Chemistry

Togbé et al. (2014) analyzed the combustion chemistry of furan group biofuels, including 2,5-dimethylfuran. This research is vital for understanding the combustion mechanisms and potential applications of furan-based biofuels in energy production (Togbé et al., 2014).

Catalytic Synthesis of Furans

Yue, Yao, and Larock (2005) presented a method for synthesizing benzo[b]furans, vital in pharmaceutical and agrochemical industries. Their research on palladium-catalyzed synthesis emphasizes the importance of furans in developing biologically important compounds (Yue et al., 2005).

Furanic Aldehydes in Biomass Conversion

Li et al. (2019) explored the hydrogenative ring-rearrangement of biomass-derived furanic aldehydes to cyclopentanone compounds, demonstrating the significance of furan derivatives in transforming biomass into high-value chemicals (Li et al., 2019).

Synthesis of Furanic Surfactants

Yue and Queneau (2022) researched the use of furan-based molecules, including furfural and 5-hydroxymethylfurfural, to design biobased surfactants. This study highlights the potential of furan derivatives in creating sustainable and renewable chemical products (Yue & Queneau, 2022).

Future Directions

Bio-based furanic oxygenates represent a well-known class of lignocellulosic biomass-derived platform molecules. In recent years, heterogeneous catalytic synthesis of amines from bio-based furanic oxygenates has received extensive attention . The future research direction and development trend of the efficient synthesis for bio-based amines are prospected .

properties

IUPAC Name

furan-2-carbonyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2/c7-4-5(8)6-2-1-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITJKGFKDMCINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209216
Record name 2-Furoyl cyanide
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Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6047-91-2
Record name α-Oxo-2-furanacetonitrile
Source CAS Common Chemistry
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Record name 2-Furoyl cyanide
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Record name 2-Furanglyoxylonitrile
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Record name 2-Furoyl cyanide
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Record name 2-furoyl cyanide
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Record name 2-FUROYL CYANIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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